![molecular formula C10H7N3O4S2 B12129054 4-nitro-N-(4-oxo-2-sulfanylidene-thiazolidin-3-yl)benzamide CAS No. 82220-83-5](/img/structure/B12129054.png)
4-nitro-N-(4-oxo-2-sulfanylidene-thiazolidin-3-yl)benzamide
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Description
4-nitro-N-(4-oxo-2-sulfanylidene-thiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C10H7N3O4S2 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
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Biological Activity
4-nitro-N-(4-oxo-2-sulfanylidene-thiazolidin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H7N3O4S2 with a CAS number of 82220-83-5. Its structure includes a thiazolidinone core, which is known for various biological activities.
The compound exhibits biological activity primarily through its interaction with specific molecular targets:
- Inhibition of Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced inflammation and pain relief.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, contributing to its potential as an anticancer agent.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Activity | Target/Mechanism | Reference |
---|---|---|
Anti-inflammatory | COX enzyme inhibition | |
Antimicrobial | Bacterial inhibition | |
Anticancer | Induction of apoptosis |
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Anti-inflammatory Effects :
- A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased levels of inflammatory mediators.
-
Antimicrobial Efficacy :
- In vitro tests showed that the compound exhibited notable antibacterial activity against common pathogens, including Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.
-
Anticancer Activity :
- Research involving cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates, particularly in breast cancer models.
Research Findings
Recent findings have expanded on the potential applications of this compound:
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand how this compound behaves in biological systems.
- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of the compound have revealed insights into enhancing its potency and selectivity for specific biological targets.
Properties
CAS No. |
82220-83-5 |
---|---|
Molecular Formula |
C10H7N3O4S2 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-nitro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C10H7N3O4S2/c14-8-5-19-10(18)12(8)11-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H,11,15) |
InChI Key |
CKKVXGBSNSXNQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.